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Introduction to Ipatasertib Pharmacokinetics

Ipatasertib (GDC-0068) is a potent, highly selective, small-molecule pan-AKT inhibitor that targets all

three isoforms of the serine/threonine kinase AKT, a critical node in the PI3K/AKT/mTOR pathway that is

frequently dysregulated in human cancers. As an orally administered ATP-competitive AKT inhibitor,

ipatasertib has demonstrated clinical activity in various malignancies, including triple-negative breast

cancer, prostate cancer, and other solid tumors characterized by PI3K/AKT pathway activation.

Understanding the pharmacokinetic properties of ipatasertib is essential for optimal dosing strategy

development, particularly when administered in combination regimens with other anticancer agents.

The pharmacokinetic profile of ipatasertib has been characterized across multiple Phase I and Phase II

clinical trials in diverse patient populations. Ipatasertib exhibits dose-proportional exposure over the

range of 200-800 mg, with a median half-life of approximately 45 hours (range: 27.8-66.9 hours) that

supports once-daily dosing. The drug is rapidly absorbed after oral administration, with a time to maximum

concentration (T~max~) occurring between 0.5-3 hours across the dose range. Steady-state concentrations

are achieved after approximately 7 days of continuous dosing, consistent with the observed effective half-life

[1] [2]. A dedicated food effect study determined that ipatasertib can be administered with or without food,

providing flexibility in clinical dosing [3] [4].
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Analytical Methods for Ipatasertib Quantification

Bioanalytical Method Specifications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as the primary

bioanalytical technique for quantifying ipatasertib and its major metabolite M1 (G-037720) in biological

matrices across clinical studies. The validated method employs stable isotope-labeled internal standards

for both analytes to ensure accuracy and precision in quantification. The assay demonstrates a linear

dynamic range from 0.463 ng/mL to 371 ng/mL for ipatasertib and from 0.500 ng/mL to 400 ng/mL for the

M1 metabolite, covering the expected clinical exposure range [5].

The LC-MS/MS method has undergone comprehensive validation in accordance with the 2018 FDA

Bioanalytical Method Validation Guidance, establishing specificity, accuracy, precision, matrix effects,

and stability under various storage conditions. Sample processing typically involves protein precipitation or

liquid-liquid extraction of plasma samples, followed by chromatographic separation using reverse-phase

chromatography. Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in

positive electrospray ionization mode, with transitions optimized for each analyte and corresponding internal

standard [3] [5]. The analytical runs include calibration standards and quality control samples at low,

medium, and high concentrations to ensure ongoing assay performance throughout the sample analysis.

Metabolic Pathway Considerations

Ipatasertib undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) to

form its major circulating metabolite M1 (G-037720). This metabolite is pharmacologically active, though it

demonstrates 3- to 5-fold reduced potency compared to the parent drug. In clinical studies, the M1

metabolite circulates at exposures approximately 33-57% of the parent drug in monotherapy settings [5] [1].

Beyond CYP3A4 metabolism, ipatasertib is also a substrate of P-glycoprotein (P-gp), which may influence

its absorption and distribution characteristics.

Table: Key Assay Parameters for Ipatasertib and M1 Metabolite
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Analytical Parameter Ipatasertib M1 Metabolite

Lower Limit of Quantification 0.463 ng/mL 0.500 ng/mL

Upper Limit of Quantification 371 ng/mL 400 ng/mL

Internal Standard Stable isotope-labeled ipatasertib Stable isotope-labeled M1

Linear Range 0.463-371 ng/mL 0.500-400 ng/mL

Primary Metabolic Pathway CYP3A4 -

Relative Potency 1x (reference) 0.2-0.33x (vs. parent)

The following diagram illustrates the metabolic fate and key pharmacokinetic interactions of ipatasertib:
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Clinical Protocol Design and Sampling Strategies

Standard Pharmacokinetic Sampling Protocols
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Comprehensive pharmacokinetic sampling in ipatasertib clinical trials is designed to fully characterize

the absorption, distribution, and elimination phases of both parent drug and its major metabolite. For single-

dose pharmacokinetic assessments, blood samples are typically collected pre-dose and at 0.167, 0.5, 1, 2,

3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, and 336 hours post-dose to adequately capture the terminal

elimination phase, consistent with the approximately 45-hour half-life of ipatasertib [5]. This intensive

sampling strategy allows for accurate calculation of fundamental pharmacokinetic parameters including area

under the concentration-time curve (AUC), maximum concentration (C~max~), time to maximum

concentration (T~max~), and terminal elimination half-life (t~1/2~).

For multiple-dose studies, trough (pre-dose) sampling is typically implemented on Days 1, 2, 8, and 15 of

Cycle 1, and Day 1 of subsequent cycles to monitor steady-state achievement and exposure accumulation. At

designated cycles (often Cycle 1 Day 1 and Cycle 1 Day 15), intensive pharmacokinetic sampling is

performed at pre-dose, 0.5, 1, 2, 3, 4, and 6 hours post-dose to characterize steady-state pharmacokinetics [3]

[4]. This sampling approach balances the need for comprehensive pharmacokinetic data with practical

considerations in clinical trial implementation. Sample processing typically involves centrifugation of blood

samples to isolate plasma, with subsequent storage at -70°C or lower until analysis to ensure analyte stability.

Special Population and Drug Interaction Studies

Hepatic impairment significantly alters ipatasertib pharmacokinetics, necessitating specific sampling

strategies for this population. In a dedicated hepatic impairment study, a single 100 mg dose of ipatasertib

was administered to subjects with varying degrees of hepatic function, with pharmacokinetic sampling over

336 hours (14 days) to fully characterize the impact of impaired elimination. Results demonstrated that

subjects with moderate hepatic impairment (Child-Pugh B) showed an approximately 2-fold increase in

systemic exposure (AUC~0-∞~), while those with severe hepatic impairment (Child-Pugh C) showed an

approximately 3-fold increase compared to subjects with normal hepatic function. No meaningful change

was observed in mild hepatic impairment (Child-Pugh A) [5].

Drug-drug interaction studies require specialized sampling protocols to characterize mutual interactions

between ipatasertib and concomitant medications. In a Phase Ib study combining ipatasertib with

palbociclib and fulvestrant, a run-in design was implemented where patients received ipatasertib 300 mg

alone for 5-7 days before initiating combination therapy. This design allowed for within-patient comparison

of ipatasertib exposure with and without the interacting drug [3] [4]. Pharmacokinetic sampling during the
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run-in period and after combination initiation demonstrated that palbociclib increased ipatasertib exposure

by 68% (AUC~0-24,ss~) and 49% (C~max,ss~), confirming the clinically significant drug-drug interaction

between these agents [3].

Table: Pharmacokinetic Sampling Timepoints Across Study Types

Study Type Pre-dose Post-dose Sampling Times Key Parameters

Single-dose
PK

X 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24,
36, 48, 72, 96, 120, 168, 216,

336h

AUC~0-∞~, C~max~,
T~max~, t~1/2~

Multiple-dose
PK

Cycle 1 Days 1, 2, 8,

15; Cycle 2+ Day 1

0.5, 1, 2, 3, 4, 6h on designated

days

AUC~0-24,ss~,

C~max,ss~,
C~trough~

Hepatic
Impairment

X 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24,
36, 48, 72, 96, 120, 168, 216,

336h

AUC~0-∞~, C~max~,
CL/F

Drug-Drug
Interaction

Run-in and

combination phases

0.5, 1, 2, 3, 4, 6h in both phases AUC~0-24,ss~ ratio,

C~max,ss~ ratio

Pharmacokinetic Data Analysis and Parameters

Key Pharmacokinetic Parameters

Noncompartmental analysis serves as the primary method for calculating pharmacokinetic parameters of

ipatasertib and its M1 metabolite across clinical studies. The most critical parameters for characterizing

ipatasertib exposure include:

Area under the concentration-time curve (AUC): Both AUC from time zero to last measurable
concentration (AUC~0-last~) and AUC from time zero to infinity (AUC~0-∞~) are reported, with AUC

over the dosing interval at steady state (AUC~0-24,ss~) being particularly important for multiple-dose
regimens.
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Maximum observed plasma concentration (C~max~): The peak concentration observed following

drug administration, with C~max,ss~ representing the maximum concentration at steady state.
Time to maximum concentration (T~max~): The time at which C~max~ occurs, typically between

0.5-3 hours for ipatasertib.
Terminal elimination half-life (t~1/2~): Approximately 45 hours based on multiple clinical studies,

supporting once-daily dosing.
Apparent clearance (CL/F): An important parameter for understanding elimination characteristics.

Accumulation ratio: Calculated as the ratio of steady-state to single-dose exposure, expected to be
approximately 2-3 fold based on the half-life and dosing interval [1] [2].

Population pharmacokinetic approaches have also been employed to identify covariates that influence

ipatasertib exposure, with analyses demonstrating that Asian ethnicity is associated with approximately 30-

40% higher exposure compared to non-Asian populations, potentially warranting closer safety monitoring

but not necessarily dose modification [1] [6].

Pharmacokinetic Data Across Populations

Table: Summary of Ipatasertib Pharmacokinetic Parameters in Different Populations

Population/Regimen Dose
AUC~0-24,ss~
(h·μg/mL)

C~max,ss~
(μg/mL)

T~max,ss~
(h)

t~1/2~ (h)

Single Agent (Non-
Asian)

400 mg

QD

25.6 ± 8.9 1.8 ± 0.6 1.0-3.0 45.0 ± 9.8

Chinese Patients 400 mg

QD

33.2 ± 10.5 2.3 ± 0.7 1.5-3.0 44.2 ± 8.3

+ Palbociclib 300 mg

QD

43.1 ± 12.3 2.7 ± 0.8 1.0-2.5 -

Hepatic Impairment
(Moderate)

100 mg

single

AUC~0-∞~:

2.1x normal

C~max~: 1.7x

normal

Similar Prolonged

Hepatic Impairment
(Severe)

100 mg

single

AUC~0-∞~:

3.2x normal

C~max~: 2.3x

normal

Similar Prolonged
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Special Considerations and Dosing Recommendations

Hepatic Impairment and Dose Adjustment

Hepatic function significantly influences ipatasertib exposure due to the drug's primary elimination

through hepatic metabolism. Based on a dedicated pharmacokinetic study in subjects with hepatic

impairment, no dose adjustment is recommended for patients with mild hepatic impairment (Child-Pugh

A). However, a dose reduction is recommended for patients with moderate (Child-Pugh B) or severe (Child-

Pugh C) hepatic impairment [5]. The study demonstrated that systemic exposure to the M1 metabolite was

decreased in hepatically impaired subjects, consistent with reduced metabolic capacity in this population.

Approximately 2% of the intended patient population is expected to require modified dosing due to

moderate or severe hepatic impairment based on real-world data analysis [5]. For these patients, alternative

dosing strategies or additional monitoring should be implemented to ensure safe administration while

maintaining efficacy. The following diagram illustrates the clinical study design approaches for special

population assessments:
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Drug Interaction Management

Ipatasertib is a sensitive CYP3A4 substrate and is also characterized as a mild to moderate CYP3A

inhibitor in vitro, creating potential for complex drug-drug interactions. Concomitant administration with

strong CYP3A4 inhibitors (e.g., itraconazole) increases ipatasertib exposure approximately 5-fold and is

contraindicated. Conversely, coadministration with strong CYP3A4 inducers may significantly decrease

ipatasertib exposure and should be avoided [5]. In clinical practice, concomitant use of moderate CYP3A4

inhibitors may require dose modification or additional monitoring.

When ipatasertib is combined with other agents that are CYP3A substrates or inhibitors, appropriate dose

modifications should be implemented. In the Phase Ib combination study with palbociclib (a weak time-

dependent CYP3A inhibitor and CYP3A substrate), the ipatasertib dose was reduced to 300 mg once daily

(from the standard 400 mg dose) to compensate for the increased exposure resulting from the drug

interaction [3] [4]. This strategy successfully maintained ipatasertib exposures within the therapeutic range
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while enabling effective combination therapy. Based on these findings, the combination of ipatasertib 300

mg with palbociclib and fulvestrant demonstrated a manageable safety profile generally consistent with the

known risks of each individual drug [3].

Conclusion

The comprehensive pharmacokinetic characterization of ipatasertib across multiple clinical trials has

established robust analytical methods and sampling strategies that support its clinical development and

therapeutic use. The validated LC-MS/MS methodology provides accurate quantification of both

ipatasertib and its major metabolite M1, enabling precise characterization of the drug's pharmacokinetic

profile. Standardized sampling protocols have been optimized to capture critical pharmacokinetic

parameters while maintaining feasibility in clinical trial implementation.

Important considerations for ipatasertib dosing include hepatic function, concomitant medications, and

ethnic background, all of which can significantly impact drug exposure. The established protocols for

special population studies and drug interaction assessments provide templates for future clinical

investigations of ipatasertib in combination regimens or special populations. As the clinical development of

ipatasertib continues, these application notes and protocols will serve as valuable resources for researchers

and clinicians aiming to optimize the use of this targeted therapeutic agent in appropriate patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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